N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide
Description
N-[2,2,2-Trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide is a synthetic carboxamide derivative characterized by a trichloroethyl group substituted with a 2,6-dimethylmorpholine moiety and linked to a furan-2-carboxamide scaffold. The morpholine ring introduces conformational rigidity, while the trichloroethyl group may enhance lipophilicity and metabolic stability .
Properties
Molecular Formula |
C13H17Cl3N2O3 |
|---|---|
Molecular Weight |
355.6 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H17Cl3N2O3/c1-8-6-18(7-9(2)21-8)12(13(14,15)16)17-11(19)10-4-3-5-20-10/h3-5,8-9,12H,6-7H2,1-2H3,(H,17,19) |
InChI Key |
TYAZNWJSSGODDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as acetonitrile and may involve heating under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide with structurally or functionally related compounds:
Key Differentiators
- Lipophilicity and Bioavailability : The 2,6-dimethylmorpholine group in the target compound likely enhances membrane permeability compared to unmethylated morpholine analogs like trimorphamide .
- Heterocyclic Diversity : Unlike thiadiazole-based analogs , the furan-2-carboxamide moiety in the target compound introduces a planar aromatic system, which could influence π-π stacking interactions in protein binding.
Physicochemical and Pharmacokinetic Properties (Inferred)
| Property | Target Compound | Trimorphamide | Thiadiazole Analogs |
|---|---|---|---|
| Molecular Weight | ~450–500 g/mol (estimated) | ~300–350 g/mol | ~350–400 g/mol |
| LogP | High (due to trichloroethyl and dimethylmorpholine) | Moderate (lower methyl substitution) | Variable (depends on aryl substituents) |
| Metabolic Stability | Likely high (chlorine atoms resist oxidation) | Moderate | Low (thiadiazole may undergo hydrolysis) |
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis may parallel methods used for trichloroethyl carboxamides, such as iodine-mediated cyclization in DMF with triethylamine .
- Biological Potential: While direct data are absent, structurally related compounds (e.g., thiadiazole derivatives) exhibit IC50 values in the micromolar range against bacterial and cancer cell lines .
Biological Activity
N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its structure, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C19H21Cl3N2O2
- Molar Mass : 415.74 g/mol
- CAS Number : 485395-08-2
The structure features a furan ring and a morpholine moiety, which contribute to its biological activity. The presence of the trichloroethyl group enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It has been shown to interact with specific receptors, potentially influencing signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.
Antimicrobial Effects
A study conducted by researchers demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents.
Cytotoxicity Studies
In vitro cytotoxicity assays were performed on human cancer cell lines (e.g., HeLa and MCF-7). The compound showed varying levels of cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
These findings suggest that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms of action.
Research Findings
Recent studies have focused on elucidating the specific pathways through which this compound exerts its effects. Notable findings include:
- Apoptosis Induction : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels were observed in treated cells, suggesting oxidative stress as a contributing factor to its cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
